molecular formula C16H18N2O4S2 B2721386 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 899953-12-9

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2721386
CAS No.: 899953-12-9
M. Wt: 366.45
InChI Key: OFWXLXQXLUKBGD-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase-2 Inhibitors

Research by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives demonstrated their ability to selectively inhibit cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory process. This class of compounds, including JTE-522, shows potential for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain due to their selective inhibition properties Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002.

Anticancer and Antioxidant Additives for Lubricating Oils

A study by Habib et al. (2014) explored derivatives of 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate for their antioxidant and corrosion inhibiting properties in gasoline lubricating oil. Some compounds exhibited high antioxidant activity, suggesting potential for enhancing the longevity and performance of lubricating oils O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2014.

Antimycobacterial Agents

Ghorab et al. (2017) synthesized novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides with significant activity against Mycobacterium tuberculosis. These findings contribute to the search for new therapeutic options for tuberculosis, highlighting the antimycobacterial potential of benzenesulfonamide derivatives M. Ghorab, M. El-Gaby, A. M. Soliman, M. Alsaid, M. Abdel-Aziz, M. Elaasser, 2017.

Antihypertensive α-Blocking Agents

Research by Abdel-Wahab et al. (2008) on thiosemicarbazides, triazoles, and Schiff bases bearing the benzenesulfonamide moiety revealed compounds with antihypertensive α-blocking activity. These compounds show promise for developing new treatments for hypertension B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008.

Carbonic Anhydrase Inhibitors for Cancer Therapy

A study by Gul et al. (2018) synthesized new dibenzensulfonamides with potent inhibitory effects on carbonic anhydrase isoenzymes, demonstrating anticancer effects by inducing apoptosis and autophagy pathways. These compounds could serve as the basis for new anticancer drugs H. Gul, C. Yamali, Merve Bulbuller, P. B. Kırmızıbayrak, M. Gul, A. Angeli, Silvia Bua, C. Supuran, 2018.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13-3-9-16(10-4-13)24(21,22)17-14-5-7-15(8-6-14)18-11-2-12-23(18,19)20/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWXLXQXLUKBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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